2-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
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Overview
Description
2-Fluoro-3-(methylcarbamoyl)benzeneboronic acid is a laboratory chemical . It is a useful intermediate in pharmaceutical intermediate . Boronic Acids are important chemical building blocks employed in cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acids like this compound often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound is similar to that of other boronic acids, which contain a boron atom attached to two hydroxyl groups . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids like this compound have the ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides .Scientific Research Applications
Synthesis and Material Science
Synthesis of Fluorinated Biphenyl Compounds : It's a key intermediate in the synthesis of non-steroidal anti-inflammatory materials like flurbiprofen. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a related compound, has been developed, highlighting the importance of such fluorinated compounds in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Application in Polymer Solar Cells : Fluorine-substituted compounds, like the one , have been used in the development of polymer solar cells. For instance, Indene-C60 bisadduct, a related fluorine-containing compound, has shown potential in increasing the power conversion efficiency of such cells (Cheng, Li, & Zhan, 2014).
Properties of Fluorine-Substituted Boronic Compounds : These compounds, including the one , are crucial in various applications due to their Lewis acidity and electron-withdrawing character, impacting their chemical properties and potential applications in diverse fields (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Experimental Oncology
- Antiproliferative and Proapoptotic Effects : Phenylboronic acid derivatives, such as 2-Fluoro-6-formylphenylboronic acid, have shown significant antiproliferative activity and potential as anticancer agents. They cause cell cycle arrest and induce apoptosis in cancer cells, making them promising candidates for cancer treatment (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Safety and Hazards
2-Fluoro-3-(methylcarbamoyl)benzeneboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
These esters are formed when the boronic acid reacts with a diol-containing compound, such as a sugar or a protein .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids, in general, are influenced by their ability to form reversible covalent complexes with diols, which can impact their absorption and distribution .
Result of Action
The ability of boronic acids to form reversible covalent complexes with diols can result in various biological effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(methylcarbamoyl)benzeneboronic acid. For instance, the pH of the environment can affect the stability of the boronate esters formed by boronic acids .
properties
IUPAC Name |
[2-fluoro-3-(methylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)5-3-2-4-6(7(5)10)9(13)14/h2-4,13-14H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAILSJPZRGIKHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)NC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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